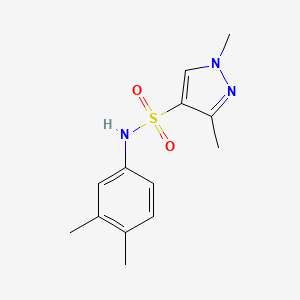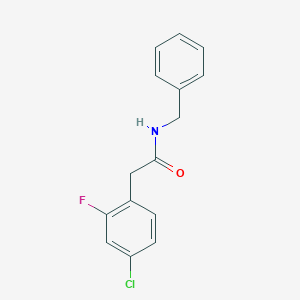![molecular formula C18H26N2O4S B5381387 N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)
N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide, commonly known as AMG 837, is a small molecule inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is a serine/threonine protein kinase that plays a critical role in numerous physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. AMG 837 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
AMG 837 inhibits N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide by binding to the ATP-binding pocket of the enzyme, preventing its phosphorylation and activation. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
AMG 837 has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, AMG 837 has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, AMG 837 has been shown to improve insulin sensitivity and glucose uptake. In animal models of neurodegenerative diseases, AMG 837 has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
AMG 837 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied in various disease models, providing a wealth of knowledge on its mechanism of action and potential therapeutic applications. However, there are also limitations to using AMG 837 in laboratory experiments. Its specificity for N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide may vary depending on the cell type and experimental conditions, and its effects on other signaling pathways may complicate data interpretation.
Orientations Futures
There are several future directions for research on AMG 837. In cancer, further studies are needed to determine its efficacy in vivo and its potential use in combination with other cancer therapies. In diabetes, clinical trials are needed to determine its safety and efficacy in humans. In neurodegenerative diseases, further studies are needed to determine its effects on disease progression and to identify potential biomarkers of its therapeutic efficacy. Additionally, further studies are needed to optimize its specificity and potency for N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide inhibition, and to identify potential side effects and toxicities.
Méthodes De Synthèse
The synthesis of AMG 837 involves a series of chemical reactions, including the condensation of 4-Ethoxy-3-methylbenzenesulfonyl chloride with piperidine-3-carboxylic acid, followed by the reaction with allylamine. The resulting product is then purified through column chromatography to obtain the final product, AMG 837.
Applications De Recherche Scientifique
AMG 837 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide plays a role in regulating cell proliferation and survival, making it a potential target for cancer therapy. AMG 837 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In diabetes, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide is involved in insulin signaling and glucose metabolism, and its inhibition has been shown to improve insulin sensitivity and glucose uptake. AMG 837 has been investigated as a potential treatment for type 2 diabetes, with promising results in preclinical studies. In neurodegenerative disorders, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative diseases. AMG 837 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-4-10-19-18(21)15-7-6-11-20(13-15)25(22,23)16-8-9-17(24-5-2)14(3)12-16/h4,8-9,12,15H,1,5-7,10-11,13H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFPAXMLKVTOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)